2-Acetyl-1-benzothiophen-3-yl 3-(acetyloxy)benzoate
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Overview
Description
2-Acetyl-1-benzothiophen-3-yl 3-(acetyloxy)benzoate: is a chemical compound with the molecular formula
C19H14O5S
. It consists of two aromatic rings connected by a thiophene moiety. The compound’s structure includes an acetyl group and an acetoxybenzoate group, making it an interesting target for synthetic and medicinal chemistry studies .Preparation Methods
Synthetic Routes:
Friedel-Crafts Acylation:
Industrial Production:
Industrial-scale production methods for this compound are not widely documented. laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
- Common Reagents and Conditions:
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or chromic acid (H2CrO4
) can convert the thioether group to a sulfoxide or sulfone. Reducing agents like lithium aluminum hydride (Reduction: LiAlH4
) can reduce the carbonyl group to an alcohol.Substitution: Nucleophilic aromatic substitution reactions can occur at the benzothiophene ring.
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Biological Studies:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- For potential drugs, it may interact with specific molecular targets (e.g., enzymes, receptors) or modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C19H14O5S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) 3-acetyloxybenzoate |
InChI |
InChI=1S/C19H14O5S/c1-11(20)18-17(15-8-3-4-9-16(15)25-18)24-19(22)13-6-5-7-14(10-13)23-12(2)21/h3-10H,1-2H3 |
InChI Key |
IHRBMBVDXHPYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC(=CC=C3)OC(=O)C |
Origin of Product |
United States |
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